N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazine-pyrazole hybrid core linked via an ethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c17-16(18,19)27-12-1-3-13(4-2-12)28(25,26)22-8-10-24-9-5-14(23-24)15-11-20-6-7-21-15/h1-7,9,11,22H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARBJAGIOIFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole and pyrazine moiety connected to a benzenesulfonamide group with a trifluoromethoxy substituent. The presence of these functional groups suggests potential interactions with biological targets, making it suitable for various pharmacological applications.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity.
- Binding Affinity : The structural features enhance binding affinity to target proteins, potentially leading to more potent biological effects.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
Anti-inflammatory Properties
Pyrazole-based compounds have been reported to possess anti-inflammatory effects. For example, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines like TNFα and IL-17, with IC50 values ranging from 0.1 to 1 μM . This suggests that this compound could be explored further for its anti-inflammatory potential.
Anticancer Activity
Research indicates promising anticancer activity for pyrazole derivatives. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values as low as 26 µM . The ability to induce apoptosis in cancer cells has also been noted, highlighting the therapeutic potential of this compound in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their mechanisms and applications:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Bouabdallah et al. (2020) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | 3.25 mg/mL (Hep-2) |
| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Anticancer | 26 µM (A549) |
| Xia et al. (2022) | 1-Arylmethyl-3-aryl-1H-pyrazole | Induces apoptosis | IC50 = 49.85 μM |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and imidazole moieties have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial cell wall synthesis and enzyme activity.
Antitumor Activity
Preliminary research indicates that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide may possess antitumor properties. In vitro studies have revealed its ability to inhibit the proliferation of cancer cell lines such as HeLa and A375. The proposed mechanism includes the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on A375 melanoma cells treated with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with an IC50 value determined at 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogues
Key Observations:
Core Heterocycles: The target compound’s pyrazine-pyrazole core is distinct from pyrazole-pyridine (e.g., 1f, 1g) or pyrazolo-pyrimidine-chromene systems (e.g., ). Pyrazine’s electron-deficient nature may enhance binding to metal-containing enzymes or receptors compared to pyridine-based analogues .
Substituent Effects :
- The trifluoromethoxy group (-OCF₃) in the target compound differs from trifluoromethyl (-CF₃) in 1g and Compound 2. While both substituents improve metabolic stability, -OCF₃ may offer better solubility due to the oxygen atom’s polarity .
- Methyl or fluoro substituents (e.g., 1f, ) reduce steric hindrance but may decrease target affinity compared to bulkier groups.
Linker Chain :
- Ethyl linkers are common in analogues (e.g., 1f, 1g), but propyl chains (e.g., 2a in ) may alter conformational flexibility and bioavailability.
Physical and Spectroscopic Properties
- Melting Points : Most analogues exhibit melting points between 118°C and 180°C, with chromene-containing derivatives (e.g., ) at the higher end due to increased molecular rigidity. The target compound’s melting point is unreported but likely falls within this range.
- LC-MS Data : Molecular weights of analogues range from ~450 to 589.1 g/mol. The target compound’s estimated molecular weight (~450 g/mol) aligns with smaller heterocyclic cores like pyrazine-pyrazole.
Pharmacological Implications
While biological data for the target compound is unavailable, insights can be drawn from analogues:
- Anticancer Potential: Pyrazolo-pyrimidine-chromene derivatives (e.g., ) show activity against kinases due to their planar structures. The target compound’s pyrazine core may similarly inhibit nucleotide-binding enzymes.
- Antimicrobial Activity : Sulfonamide derivatives with trifluoromethyl groups (e.g., 1g) exhibit enhanced bacterial membrane penetration, suggesting the target’s -OCF₃ group could offer comparable or superior efficacy .
Q & A
Q. Methodological Answer :
-
Key Steps :
- Use a polar aprotic solvent (e.g., DMF) with a carbonate base (K₂CO₃) to facilitate nucleophilic substitution or coupling reactions.
- Stir at room temperature to minimize side reactions (e.g., describes similar sulfonamide synthesis using K₂CO₃ in DMF at RT).
- Purify via column chromatography or recrystallization (as in ).
-
Example Protocol :
Reagent/Condition Role Reference DMF Solvent K₂CO₃ Base RT stirring Reaction condition
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Q. Methodological Answer :
- 1H/13C NMR : Confirm pyrazine (δ 8.5–9.0 ppm) and pyrazole proton environments.
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and trifluoromethoxy C-F bonds (~1250 cm⁻¹).
- HRMS : Verify molecular ion peaks (e.g., used ESI-MS for analogous compounds).
- X-ray crystallography : Resolve conformational details (e.g., applied single-crystal X-ray diffraction).
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict bioactivity?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity ( used DFT for electronic properties).
- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., combined docking with experimental data).
- Reaction Path Search : Apply quantum chemical methods (e.g., ’s ICReDD approach) to simulate reaction pathways.
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Q. Methodological Answer :
- Cross-Validation : Compare docking results with mutagenesis or competitive binding assays.
- Dose-Response Curves : Validate computational IC₅₀ predictions with in vitro enzyme inhibition assays.
- Structural Dynamics : Use MD simulations to account for protein flexibility (’s combined DFT/X-ray approach).
Advanced: What strategies improve aqueous solubility without compromising target binding?
Q. Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the benzenesulfonamide moiety ( lists analogs with varied substituents).
- Prodrug Design : Mask hydrophobic groups with enzymatically cleavable linkers.
- Co-Solvent Systems : Optimize DMSO/water ratios for in vitro assays.
Basic: How to characterize thermal stability and degradation pathways?
Q. Methodological Answer :
- TGA/DSC : Determine melting points (mp) and decomposition temperatures (e.g., reports mp ranges for related compounds).
- Accelerated Stability Testing : Expose the compound to heat/humidity and monitor degradation via HPLC.
- Mass Spectrometry : Identify thermal degradation byproducts.
Advanced: How can structure-activity relationship (SAR) studies guide derivatization?
Q. Methodological Answer :
- Core Modifications : Replace pyrazine with pyridine () or vary trifluoromethoxy positioning ().
- Bioisosteric Replacement : Substitute sulfonamide with carboxamide (e.g., ’s thieno-pyrimidinyl analogs).
- Pharmacophore Mapping : Use computational tools to identify critical binding motifs.
Basic: What purification techniques ensure high yield and purity?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation ( used acetonitrile for crystallization).
- HPLC : Final purity assessment (≥95% by area normalization).
Advanced: How to address discrepancies between computational and experimental spectral data?
Q. Methodological Answer :
- Solvent Effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM in Gaussian).
- Conformational Averaging : Compare DFT-optimized structures with X-ray data ().
- Dynamic Effects : Use MD simulations to model temperature-dependent spectral broadening.
Advanced: What engineering principles optimize reaction scalability in academic settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
